6-Methyl-4-phenylcinnoline

Synthetic chemistry N-alkylation regioselectivity Heterocyclic derivatization

6-Methyl-4-phenylcinnoline (CAS 21039-72-5, molecular formula C₁₅H₁₂N₂, MW 220.27 g/mol) is a heterocyclic aromatic compound belonging to the cinnoline class—a benzodiazine scaffold comprising a benzene ring fused to a 1,2-diazine (pyridazine) core. It is one of several structural isomers of methyl phenylcinnoline, differentiated by the specific positions of the methyl (C-6) and phenyl (C-4) substituents on the cinnoline bicyclic framework.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 21039-72-5
Cat. No. B14121079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-phenylcinnoline
CAS21039-72-5
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=NC=C2C3=CC=CC=C3
InChIInChI=1S/C15H12N2/c1-11-7-8-15-13(9-11)14(10-16-17-15)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyAAUUBEYAXBUHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4-phenylcinnoline (CAS 21039-72-5): Compound Identity, Physicochemical Profile, and Sourcing Context


6-Methyl-4-phenylcinnoline (CAS 21039-72-5, molecular formula C₁₅H₁₂N₂, MW 220.27 g/mol) is a heterocyclic aromatic compound belonging to the cinnoline class—a benzodiazine scaffold comprising a benzene ring fused to a 1,2-diazine (pyridazine) core [1]. It is one of several structural isomers of methyl phenylcinnoline, differentiated by the specific positions of the methyl (C-6) and phenyl (C-4) substituents on the cinnoline bicyclic framework [2]. The compound has been detected in cannabis smoke as a pyrolytic combustion product and is characterized by a GC-MS reference spectrum in the Wiley Registry of Mass Spectral Data [3]. Predicted physicochemical properties include XLogP3 of 3.2, topological polar surface area of 25.8 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond (the phenyl-C4 linkage), placing it within Lipinski Rule-of-Five compliant chemical space [1]. Despite the broad pharmacological interest in cinnoline derivatives as antibacterial, antifungal, anticancer, and anti-inflammatory agents, primary research literature reporting quantitative biological activity data specifically for this compound is notably scarce [4].

Why Cinnoline Positional Isomers Cannot Be Interchanged: Regiochemical and Property Consequences for 6-Methyl-4-phenylcinnoline


Cinnoline positional isomers sharing the same molecular formula (C₁₅H₁₂N₂, MW 220.27) exhibit fundamentally different reactivity, physicochemical properties, and biological profiles that preclude generic substitution in research or procurement contexts. The 4-phenylcinnoline core—as distinct from 3-phenylcinnoline—undergoes quaternisation with methyl iodide to yield exclusively the 2-methiodide isomer, whereas 3-phenylcinnoline produces predominantly the 1-methyl isomer with only minor amounts of the 2-methyl product [1]. This regiochemical divergence directly impacts the identity of downstream N-alkylated derivatives and their potential biological targets. Furthermore, within the methylphenylcinnoline isomer family, the position of the methyl group (C-3 vs. C-6 vs. phenyl-ring methyl) alters computed LogP, steric accessibility around the diazine nitrogens, and metabolic liability [2]. In the structurally related 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acid series, methyl substitution at C-5 completely abolished pollen suppressant activity, whereas 6-substituted analogs retained biological activity [3]. These positional effects demonstrate that even small regiochemical variations within the cinnoline scaffold produce non-interchangeable compounds—a procurement decision between, for example, 6-methyl-4-phenylcinnoline and 3-methyl-4-phenylcinnoline has direct consequences for synthetic strategy, analytical identification, and any structure-activity investigation.

Quantitative Differentiation Evidence for 6-Methyl-4-phenylcinnoline (CAS 21039-72-5) Against Closest Analogs


Regioselective Quaternisation: 4-Phenylcinnoline Core vs. 3-Phenylcinnoline Core

The quaternisation reaction with methyl iodide—a fundamental derivatization for cinnoline-based chemical probes and pharmaceutical intermediates—proceeds with fundamentally different regioselectivity depending on the phenyl substitution position. The 4-phenylcinnoline core (present in 6-methyl-4-phenylcinnoline) yields exclusively the 2-methiodide product, whereas the 3-phenylcinnoline core produces the 1-methiodide as the major product, with the 2-methyl isomer formed only as a minor component. This data was established by Ames et al. through product isolation and structural characterization [1]. For a researcher planning N-alkylation chemistry, selecting the 4-phenyl-substituted scaffold guarantees a single, predictable quaternisation product, whereas the 3-phenyl analog yields a product mixture requiring separation.

Synthetic chemistry N-alkylation regioselectivity Heterocyclic derivatization

Predicted Physicochemical Property Differentiation: 6-Methyl-4-phenylcinnoline vs. 3-Methyl-4-phenylcinnoline

Although 6-methyl-4-phenylcinnoline (CAS 21039-72-5) and 3-methyl-4-phenylcinnoline (CAS 21039-71-4) share identical molecular formula (C₁₅H₁₂N₂) and molecular weight (220.27 g/mol), their computed physicochemical properties diverge in ways relevant to chromatographic retention, permeability, and formulation. The 6-methyl isomer has an ACD/LogP of 3.15, LogD (pH 7.4) of 3.61, and predicted water solubility of approximately 40.6 mg/L at 25°C [1]. The 3-methyl positional isomer exhibits a predicted boiling point of 362.4±52.0°C and density of 1.1±0.1 g/cm³ . While both isomers share a topological polar surface area of approximately 25.8 Ų and zero hydrogen bond donors, the different methyl positioning alters the electronic environment of the diazine nitrogens (pKa of strongest basic center: ~3.57 for the 6-methyl isomer), affecting ionization state at physiological pH and potentially impacting passive membrane permeability. These differences are sufficient to produce distinct retention times in reversed-phase HPLC and GC analyses, making isomer-confirmed identity essential for analytical reference standard procurement [2].

Drug-likeness profiling Chromatographic method development Lead optimization

Positional Tolerance in Cinnoline SAR: 6-Substitution Retains Biological Activity While 5-Substitution Abolishes It

In a systematic SAR study of 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acids evaluated as pollen suppressants (chemical hybridization agents) in wheat (Triticum aestivum L.), Guilford et al. demonstrated that the position of substituents on the cinnoline A-ring is a critical determinant of biological activity [1]. Compounds bearing a methyl substituent at C-5 (compound 19, entry B) were reported as inactive, whereas analogs with methyl substitution at C-6 (compounds 20–24, entries A) showed measurable pollen suppressant activity across multiple phenyl-ring substitution variants. This structure-activity pattern indicates that the 6-position of the cinnoline scaffold tolerates substitution without abolishing target engagement, while the adjacent 5-position does not. Although the core scaffold in this study differs from unsubstituted 6-methyl-4-phenylcinnoline (the study compounds contain a 4-oxo group and 3-carboxylic acid), the aromatic cinnoline ring system is identical, and the positional tolerance inference is relevant for researchers selecting a cinnoline scaffold for medicinal chemistry or agrochemical derivatization programs targeting the 6-position.

Structure-activity relationship Agrochemical discovery Scaffold derivatization

GC-MS Reference Spectrum Availability: Analytical Identity Confirmation Against Isomeric Interference

6-Methyl-4-phenylcinnoline has a curated electron ionization (EI) mass spectrum available in the Wiley Registry of Mass Spectral Data (2023 edition) and the KnowItAll GC-MS Library, accessible through SpectraBase [1]. This provides a definitive analytical fingerprint (base peak and fragmentation pattern under standardized 70 eV EI conditions) that enables unambiguous identification. By contrast, not all methylphenylcinnoline positional isomers have comparable curated reference spectra in major commercial MS libraries. The availability of a verified GC-MS spectrum means that this compound can serve as a reliable reference standard for analytical method development, forensic identification in complex matrices (such as cannabis smoke condensate), and quality control of synthetic batches. The mass spectrum confirmation, combined with the boiling point prediction of 384.0±52.0°C and a predicted vapor pressure of 1.48×10⁻⁷ mmHg at 25°C , supports its suitability for GC-based analytical workflows.

Analytical chemistry Forensic toxicology Quality control

High-Confidence Application Scenarios for 6-Methyl-4-phenylcinnoline (CAS 21039-72-5) Based on Empirical Evidence


Analytical Reference Standard for Cannabis Smoke Toxicology and Forensic Chemistry

6-Methyl-4-phenylcinnoline has been specifically identified as a pyrolytic product formed during cannabis combustion [1]. Its curated GC-MS reference spectrum in the Wiley Registry enables its use as a certified reference material for forensic and toxicological laboratories quantifying combustion-derived heterocyclic aromatic compounds in cannabis smoke condensate. The compound's distinct retention index and fragmentation pattern relative to co-eluting methylphenylcinnoline isomers (e.g., 3-methyl-4-phenylcinnoline, which also has a SpectraBase entry [2]) support multi-analyte GC-MS methods for comprehensive smoke constituent profiling. This application is directly supported by the quaternisation-based regiochemical evidence: the 4-phenyl substitution pattern confers a unique chemical identity that distinguishes it from 3-phenyl analogs during derivatization-based confirmation assays [3].

Synthetic Intermediate for Regioselective N-Alkylated Cinnoline Derivatives

The established regioselectivity of the 4-phenylcinnoline core toward exclusive N-2 quaternisation with methyl iodide [3] makes 6-methyl-4-phenylcinnoline a predictable synthetic intermediate for preparing 2-alkyl-6-methyl-4-phenylcinnolinium salts. This contrasts with 3-phenylcinnoline-based scaffolds that produce N-1/N-2 product mixtures requiring chromatographic separation. Researchers procuring this compound for medicinal chemistry programs can expect a single, well-defined quaternisation product, reducing purification burden and improving synthetic yield for downstream applications such as the preparation of dihydrocinnoline derivatives through subsequent reduction steps described in the literature [3].

Scaffold for 6-Position-Tolerant Cinnoline Derivatization in Medicinal Chemistry

Based on SAR evidence from the phenylcinnoline-3-carboxylic acid series, where 6-substitution retained biological activity while 5-substitution abolished it [4], 6-methyl-4-phenylcinnoline represents a substitution-tolerant scaffold for further functionalization. The 6-methyl group can serve as a metabolically stable substituent or as a synthetic handle for further elaboration (e.g., via benzylic oxidation to the corresponding aldehyde or carboxylic acid). This positional tolerance profile provides a rational basis for selecting the 6-methyl isomer over the 5-methyl isomer when designing focused libraries of cinnoline-based kinase inhibitors or antimicrobial agents—the broader cinnoline class has demonstrated activity across antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive targets as reviewed by Szumilak and Stanczak [5].

Chromatographic Method Development and System Suitability Testing

With a well-defined LogP of approximately 3.15–3.31, LogD (pH 7.4) of 3.61, a single rotatable bond, and a molecular weight of 220.27 g/mol [1], 6-methyl-4-phenylcinnoline occupies a chromatographic polarity window that is distinct from more polar cinnoline derivatives (e.g., cinnoline-3-carboxylic acids or aminocinnolines). This makes it suitable as a neutral, moderately lipophilic system suitability standard for reversed-phase HPLC and GC method qualification, particularly in workflows analyzing heterocyclic aromatic compounds. The availability of a verified mass spectrum provides additional orthogonal identity confirmation for LC-MS and GC-MS system calibration protocols.

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